An In-Depth Technical Guide to Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a molecule of significant interest in medicinal chemistry and drug discovery. By leveraging the unique three-dimensional scaffold of the spiro[3.3]heptane core, this compound serves as a valuable building block for the synthesis of novel therapeutics. This document will delve into a proposed synthetic pathway, detailed spectroscopic characterization, and the potential applications of this promising molecule.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane motif has garnered considerable attention in contemporary drug discovery as a bioisosteric replacement for commonly used aromatic rings, such as benzene.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems by enabling more precise spatial orientation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. The incorporation of sp3-hybridized carbon atoms, a key feature of the spiro[3.3]heptane core, is often correlated with increased success rates in the progression of drug candidates from initial hits to clinical trials.[3] Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, featuring this valuable scaffold functionalized with a reactive keto-ester moiety, represents a versatile platform for the development of novel chemical entities.
Proposed Synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
The logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (1,1-Cyclobutanediyl)dimethanol
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Rationale: The initial step involves the reduction of the commercially available diethyl 1,1-cyclobutanedicarboxylate to the corresponding diol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
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Procedure:
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To a stirred suspension of LiAlH4 (2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq.) in anhydrous THF is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
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The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography.
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Step 2: Synthesis of (1,1-Cyclobutanediyl)bis(methylene) bis(4-methylbenzenesulfonate)
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Rationale: Conversion of the diol to a ditosylate activates the hydroxyl groups as good leaving groups for the subsequent nucleophilic substitution.
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Procedure:
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To a solution of the diol (1.0 eq.) in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl, 2.5 eq.) is added portionwise.
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The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 16 hours.
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The mixture is poured into ice-water and extracted with diethyl ether.
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The combined organic layers are washed with cold dilute HCl, saturated aqueous NaHCO3, and brine, then dried over anhydrous MgSO4.
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The solvent is removed under reduced pressure to afford the crude ditosylate, which is purified by recrystallization.
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Step 3: Synthesis of Dimethyl 2,2'-(1,1-cyclobutanediyl)dimalonate
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Rationale: A double alkylation of dimethyl malonate with the prepared ditosylate will construct the carbon framework necessary for the spirocyclic system.
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Procedure:
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To a suspension of sodium hydride (NaH, 2.2 eq.) in anhydrous THF, a solution of dimethyl malonate (2.2 eq.) in anhydrous THF is added dropwise at 0 °C.
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The mixture is stirred at room temperature for 30 minutes, followed by the addition of a solution of the ditosylate (1.0 eq.) in anhydrous THF.
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The reaction mixture is heated to reflux for 24 hours.
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After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated. The crude product is purified by column chromatography.
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Step 4 & 5: Synthesis of Spiro[3.3]heptan-3-one via Dieckmann Condensation and Decarboxylation
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Rationale: The intramolecular Dieckmann condensation of the tetraester, followed by acidic hydrolysis and decarboxylation, will yield the desired spiro[3.3]heptan-3-one core.
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Procedure:
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The purified tetraester (1.0 eq.) is added to a solution of sodium ethoxide (NaOEt, 2.5 eq.) in absolute ethanol.
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The mixture is heated at reflux for 8 hours.
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The reaction is cooled, and the solvent is removed under reduced pressure.
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The residue is treated with aqueous HCl and heated at reflux for 12 hours to effect hydrolysis and decarboxylation.
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After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated. The resulting spiro[3.3]heptan-3-one can be purified by distillation.
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Step 6: Synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
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Rationale: The final step is the alkylation of the enolate of spiro[3.3]heptan-3-one with methyl bromoacetate. Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for generating the kinetic enolate.
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Procedure:
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A solution of diisopropylamine (1.1 eq.) in anhydrous THF is cooled to -78 °C, and n-butyllithium (1.1 eq.) is added dropwise. The mixture is stirred for 30 minutes.
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A solution of spiro[3.3]heptan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
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After stirring for 1 hour, a solution of methyl bromoacetate (1.2 eq.) in anhydrous THF is added.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours.
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The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the target compound, Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
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Spectroscopic Characterization
The structural elucidation of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate would be accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the analysis of similar structures, the expected spectroscopic data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.20 - 3.00 | m | 1H | -CH(CO)- |
| ~2.80 - 2.60 | m | 2H | -CH₂-C=O |
| ~2.50 | dd | 1H | -CH₂-CO₂Me (one H) |
| ~2.35 | dd | 1H | -CH₂-CO₂Me (one H) |
| ~2.30 - 2.00 | m | 6H | spiro[3.3]heptane ring protons |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~215.0 | C=O (ketone) |
| ~172.0 | C=O (ester) |
| ~52.0 | -OCH₃ |
| ~50.0 | -CH₂-C=O |
| ~45.0 | Spiro carbon |
| ~40.0 | -CH(CO)- |
| ~38.0 | -CH₂-CO₂Me |
| ~35.0 - 25.0 | spiro[3.3]heptane ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups.
Predicted IR Data (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (EI):
| m/z | Predicted Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 137 | [M - CO₂CH₃]⁺ |
| 123 | [M - CH₂CO₂CH₃]⁺ |
The fragmentation of spiro ketones can be complex, often involving rearrangements and cleavage of one of the rings.[8]
Potential Applications in Drug Discovery
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, including:
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Reductive amination: The ketone can be converted to an amine, allowing for the introduction of diverse substituents.
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Aldol and related C-C bond-forming reactions: The enolizable ketone provides a site for the construction of more elaborate carbon skeletons.
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Amide formation: The ester can be readily converted to amides, a common functional group in pharmaceuticals.
The rigid spiro[3.3]heptane core can be utilized to mimic the spatial arrangement of substituents on a phenyl ring, potentially leading to the discovery of novel inhibitors of enzymes or receptor modulators with improved properties.
Conclusion
This technical guide has outlined a plausible synthetic route for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a promising building block in medicinal chemistry. The proposed synthesis leverages the well-established Dieckmann condensation to construct the core spirocyclic ketone. Furthermore, a detailed prediction of the spectroscopic data necessary for its characterization has been provided. The unique structural features of this molecule, particularly the rigid and three-dimensional spiro[3.3]heptane scaffold, make it an attractive starting point for the design and synthesis of next-generation therapeutics. Further experimental validation of the proposed synthesis and characterization is warranted to fully unlock the potential of this versatile compound.
References
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American Chemical Society. Mass spectral fragmentation of spiro ketones and olefins. Available from: [Link]
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
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PubMed. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available from: [Link]
-
PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]
-
Organic Reactions. The Dieckmann Condensation. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
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ACS Publications. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
